molecular formula C7H11IN2O B14923399 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B14923399
M. Wt: 266.08 g/mol
InChI Key: RZLRLTSDXCYLMH-UHFFFAOYSA-N
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Description

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 3rd position of the pyrazole ring, along with a propanol group attached to the nitrogen atom at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanal or 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanone.

    Reduction: Formation of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol.

    Substitution: Formation of 3-(4-substituted-3-methyl-1H-pyrazol-1-yl)propan-1-ol derivatives.

Scientific Research Applications

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the pyrazole ring allows the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol
  • 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
  • 3-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine

Uniqueness

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an iodine atom and a propanol group, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, while the propanol group increases its solubility and potential for hydrogen bonding.

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

3-(4-iodo-3-methylpyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C7H11IN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3

InChI Key

RZLRLTSDXCYLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1I)CCCO

Origin of Product

United States

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